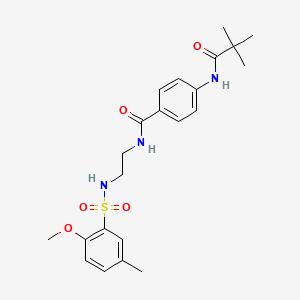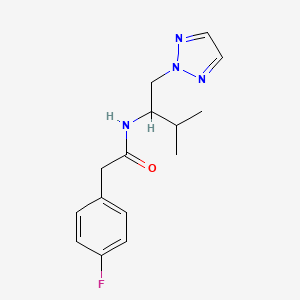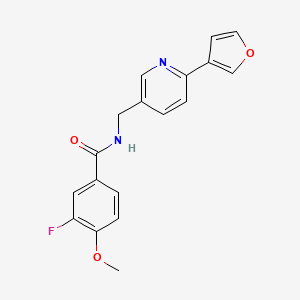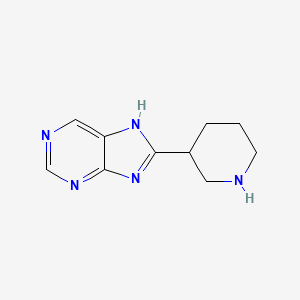
N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide” is a complex organic compound. It contains a total of 51 bonds, including 27 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The compound also features 2 six-membered rings, 1 tertiary amide (aliphatic), 1 aromatic ether, and 1 sulfonamide .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and bonds. It includes a methoxy group, a sulfonamide group, and an amide group, among others .Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions. For example, the catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach .Physical And Chemical Properties Analysis
The compound has several physical and chemical properties due to its complex structure. It contains a total of 51 bonds, including 27 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, and 12 aromatic bonds .科学的研究の応用
Structure Analysis in Drug Design
Research into structurally similar compounds, such as glibenclamide, has focused on understanding their solid-state and solution-phase characteristics. For example, the structure of glibenclamide, an antidiabetic drug, was extensively studied through NMR spectroscopy and theoretical calculations to comprehend its behavior in different states (Sanz et al., 2012). This type of analysis is crucial for drug design, as it provides insights into the molecule's stability, solubility, and reactivity, which are key factors in developing effective pharmaceuticals.
Pharmaceutical Metabolism
Another area of research is the study of drug metabolism, as seen in the work on metoclopramide transformation in rabbits (Arita et al., 1970). Understanding the metabolic pathways of drugs helps in predicting their behavior in biological systems, identifying potential metabolites, and assessing the drug's efficacy and safety profile. This knowledge is essential for developing drugs with optimized pharmacokinetic properties.
Sigma Receptor Imaging
Compounds similar to N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide have been explored for their potential in sigma receptor imaging. For instance, N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA) was investigated for its ability to visualize primary breast tumors through preferential binding to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002). This application highlights the role of chemically similar agents in diagnostic imaging, enabling the non-invasive detection and monitoring of cancers.
Chemical Synthesis and Modification
Research also delves into the synthesis and modification of related compounds, aiming at enhancing their pharmaceutical attributes or creating new materials. The study by Xu et al. (2018) on chemodivergent annulations via Rh(III)-catalyzed C-H activation exemplifies efforts to expand the chemical toolbox for creating novel compounds with potentially beneficial properties (Xu et al., 2018).
将来の方向性
The future directions for the study and application of this compound could involve further exploration of its synthesis, chemical reactions, and potential uses. For instance, the catalytic protodeboronation of pinacol boronic esters is a valuable but unknown transformation that could be explored further .
特性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-[(2-methoxy-5-methylphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-15-6-11-18(30-5)19(14-15)31(28,29)24-13-12-23-20(26)16-7-9-17(10-8-16)25-21(27)22(2,3)4/h6-11,14,24H,12-13H2,1-5H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBWVSVHRZATEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-3-methyl-6-phenyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B2977869.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2977873.png)

![2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977878.png)

![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)
![1-[(2-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2977883.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2977884.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2977888.png)
![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-propan-2-ylpropanamide](/img/structure/B2977889.png)
![3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2977892.png)